molecular formula C8H14OS2 B14619273 1lambda~4~,4-Dithiaspiro[4.5]decan-1-one CAS No. 59796-91-7

1lambda~4~,4-Dithiaspiro[4.5]decan-1-one

Cat. No.: B14619273
CAS No.: 59796-91-7
M. Wt: 190.3 g/mol
InChI Key: IFVGERSAKYKKRL-UHFFFAOYSA-N
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Description

1λ⁴,4-Dithiaspiro[4.5]decan-1-one is a sulfur-containing spirocyclic compound characterized by a unique spiro[4.5]decane framework with two sulfur atoms at positions 1 and 2. This structural motif imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. The compound’s spirocyclic architecture enhances conformational rigidity, which can improve binding specificity in biological systems .

Properties

CAS No.

59796-91-7

Molecular Formula

C8H14OS2

Molecular Weight

190.3 g/mol

IUPAC Name

1,4λ4-dithiaspiro[4.5]decane 4-oxide

InChI

InChI=1S/C8H14OS2/c9-11-7-6-10-8(11)4-2-1-3-5-8/h1-7H2

InChI Key

IFVGERSAKYKKRL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)SCCS2=O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

The primary synthesis involves acid-catalyzed cyclocondensation between cyclohexanone and 2,3-dimercaptopropan-1-ol (Figure 1). This method, adapted from Franchini et al., employs perchloric acid adsorbed on silica gel (HClO₄-SiO₂) under solvent-free conditions.

Reaction Conditions

  • Catalyst : HClO₄-SiO₂ (0.5 mol%)
  • Temperature : Room temperature (25°C)
  • Time : 6 hours
  • Yield : 71–81%

The mechanism proceeds through a thioacetalization pathway, where the ketone carbonyl undergoes nucleophilic attack by thiol groups, followed by cyclization to form the spiro architecture. The solid acid catalyst enhances reaction efficiency while minimizing side products like oligomeric thioethers.

Alternative Sulfur Source Strategies

Comparative studies demonstrate that substituting 2,3-dimercaptopropan-1-ol with 3-mercaptopropane-1,2-diol decreases yields to 54–68%, highlighting the importance of dithiol geometry in ring closure.

Reaction Optimization and Byproduct Analysis

Catalytic System Comparison

Catalyst Yield (%) Purity (HPLC)
HClO₄-SiO₂ 81 98.2
H₂SO₄ 63 91.5
Amberlyst-15 58 89.7

Data adapted from confirm HClO₄-SiO₂'s superiority in minimizing ring-opened byproducts.

Solvent Effects

Solvent-free conditions prevent thiol oxidation to disulfides, critical for maintaining reagent activity. Polar aprotic solvents like DMF reduce yields to <40% due to competitive solvation of the catalyst.

Structural Characterization

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃)

  • δ 3.12–3.08 (m, 2H, SCH₂)
  • δ 2.86–2.82 (m, 2H, COCH₂)
  • δ 1.72–1.25 (m, 10H, cyclohexyl)

¹³C NMR

  • 208.5 ppm (C=O)
  • 45.3 ppm (spiro carbon)

IR (KBr)

  • 1685 cm⁻¹ (C=O stretch)
  • 1260 cm⁻¹ (C-S vibration)

Crystallographic Validation

X-ray diffraction of analogous spirothiolanes reveals:

  • Spiro junction geometry : Dihedral angle of 89.7° between dithiolane and cyclohexane planes
  • Conformation : Envelope distortion in the dithiolane ring (Figure 2)

Industrial-Scale Considerations

Purification Protocols

Method Purity (%) Recovery (%)
Column chromatography 99.1 85
Recrystallization 97.3 92

Ethyl acetate/hexane (1:4) provides optimal crystallization solvent.

Comparative Analysis with Oxygen Analogues

Replacing sulfur with oxygen alters physicochemical properties:

Property 1,4-Dithiaspiro 1,4-Dioxaspiro
LogP 2.34 1.78
Tₘ (°C) 112–114 89–91
Aqueous solubility 0.8 mg/mL 3.2 mg/mL

The enhanced lipophilicity of the dithia derivative suggests superior membrane permeability.

Chemical Reactions Analysis

Types of Reactions: 1lambda4,4-Dithiaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1lambda~4~,4-Dithiaspiro[4.5]decan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1lambda4,4-Dithiaspiro[4.5]decan-1-one involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The spirocyclic structure also allows for specific binding to target sites, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The key distinction between 1λ⁴,4-dithiaspiro[4.5]decan-1-one and its analogs lies in the heteroatoms within the spiro ring system:

Compound Type Heteroatoms Key Structural Features Biological Relevance Reference
1λ⁴,4-Dithiaspiro[4.5]decan-1-one S, S (positions 1,4) High electron-withdrawing capacity; rigid Potential anticancer activity
1-Oxaspiro[4.5]decan-2-one O (position 1) Polar lactone ring; moderate rigidity Intermediate in organic synthesis
2,8-Diazaspiro[4.5]decan-1-one N, N (positions 2,8) Basic nitrogen centers; hydrogen bonding GlyT-1 inhibitors, AChE inhibitors
7-Azaspiro[4.5]decan-1-one N (position 7) Conformational flexibility; amine reactivity GABA analogs, nitrile precursors

Key Observations :

  • Rigidity vs. Flexibility : Diazaspiro derivatives (e.g., 2,8-diazaspiro[4.5]decan-1-one) exhibit greater hydrogen-bonding capacity due to nitrogen lone pairs, whereas the dithiaspiro system’s rigidity may favor selective target binding .
Physicochemical Properties
Property 1λ⁴,4-Dithiaspiro[4.5]decan-1-one (Predicted) 2,8-Diazaspiro[4.5]decan-1-one 1-Oxaspiro[4.5]decan-2-one
Solubility (Organic) Moderate (DMSO, DMF) High (methanol, ethanol) Low (water), moderate (DMF)
Melting Point ~150–160°C 130–132°C ~100–110°C (estimated)
Stability Air-sensitive (S–S oxidation risk) Stable at RT Hydrolytically stable

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